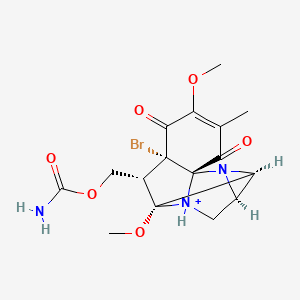

(8aS)-8a-Bromoalbomitomycin A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

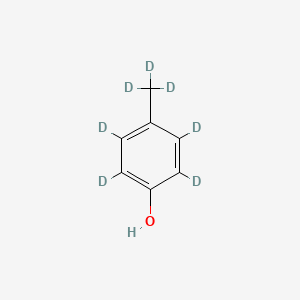

(8aS)-8a-Bromoalbomitomycin A is a naturally occurring antibiotic produced by the bacteria Streptomyces albomitomyceticus. It belongs to the class of brominated albomycins, which are a group of compounds that have been shown to have a wide range of biological activities. The compound has been studied for its potential use in the treatment of various infectious diseases, including tuberculosis and cancer. It has also been studied for its potential use as an anti-inflammatory agent.

Aplicaciones Científicas De Investigación

Chemical Conversion Efficiency : Kasai et al. (1992) demonstrated an efficient chemical conversion of mitomycin A to isomitomycin A via (8aS)-8a-Bromoalbomitomycin A, achieving a significant yield. This conversion process is notable for its high efficiency and yield, highlighting the potential utility of (8aS)-8a-Bromoalbomitomycin A in synthetic chemistry applications (Kasai, Kono, Ikeda, Yoda, & Hirayama, 1992).

Structural and Spectral Analysis : Khajehzadeh and Sadeghi (2018) focused on the structural and spectral properties of mitomycin, a closely related compound. Their study, using computational methods, provided detailed insights into bond lengths, angles, and the impact of solvents on spectral properties, which can be relevant for understanding the characteristics of (8aS)-8a-Bromoalbomitomycin A (Khajehzadeh & Sadeghi, 2018).

Biological and Antimicrobial Activities : Research by Bizani and Brandelli (2004) explored the bacteriocin production by Bacillus cereus, which is related to the study of (8aS)-8a-Bromoalbomitomycin A's biological activity. They investigated the influence of temperature and media on bacteriocin production, which can be crucial for understanding the conditions favorable for the biological activities of related compounds (Bizani & Brandelli, 2004).

Propiedades

IUPAC Name |

[(1R,3S,4R,7R,8S,9S)-9-bromo-7,11-dimethoxy-12-methyl-10,13-dioxo-2-aza-6-azoniapentacyclo[7.4.0.01,6.02,4.03,7]tridec-11-en-8-yl]methyl carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BrN3O6/c1-6-9(24-2)12(22)14(17)8(5-26-13(18)23)15(25-3)10-7-4-19(15)16(14,11(6)21)20(7)10/h7-8,10H,4-5H2,1-3H3,(H2,18,23)/p+1/t7-,8-,10+,14-,15-,16+,20?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKZLWYIJXWIKPR-OXEMDJEWSA-O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2(C(C3(C4C5N4C2(C1=O)[NH+]3C5)OC)COC(=O)N)Br)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)[C@@]2([C@H]([C@]3([C@@H]4[C@@H]5N4[C@]2(C1=O)[NH+]3C5)OC)COC(=O)N)Br)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BrN3O6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(8aS)-8a-Bromoalbomitomycin A | |

Q & A

A: The research paper demonstrates that the bromine atom introduced at the 8a position in (8aS)-8a-bromoalbomitomycin A plays a crucial role []. This bromine atom allows for the selective removal of the C4a-N4 bond under hydrogenolysis conditions, a crucial step in converting albomitomycin A to isomitomycin A. This selectivity is likely due to the bromine atom weakening the C4a-N4 bond, making it more susceptible to cleavage. Therefore, (8aS)-8a-bromoalbomitomycin A serves as a vital stepping stone in this specific synthetic route due to the strategic influence of the bromine atom on subsequent reactions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Carbamic acid, [2-(hydroxyamino)-2-oxoethyl]-, 1,1-dimethylethyl ester (9CI)](/img/no-structure.png)

![4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride](/img/structure/B584126.png)

![[1,1-Biphenyl]-2,2-diol,4,4-dimethoxy-](/img/structure/B584133.png)

![Ethyl 4-[5-[2-[tert-butyl(dimethyl)silyl]oxyethyl-(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoate](/img/structure/B584138.png)